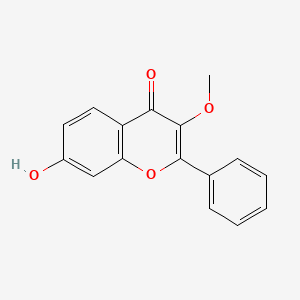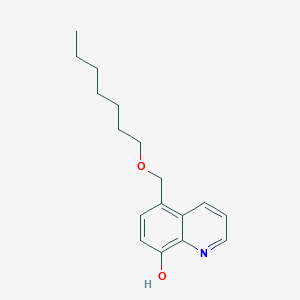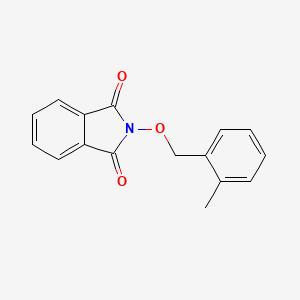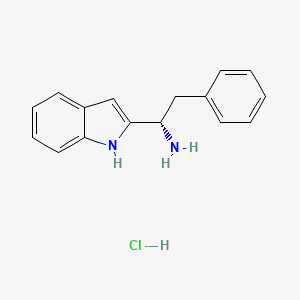
Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one: is a chemical compound with the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol. This compound is known for its unique structure, which includes a hexahydroindenone core with a hydroxy group and a dimethylheptyl side chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylheptyl side chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides and nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction can yield different alcohols .
Scientific Research Applications
Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxy group and the dimethylheptyl side chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- Cis-2-(2,6-dimethylheptyl)-3-oxo-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
- Trans-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
Comparison: Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3aS,7aR)-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C18H30O2/c1-12(2)7-6-8-13(3)11-16-17(19)14-9-4-5-10-15(14)18(16)20/h12-15,19H,4-11H2,1-3H3/t13?,14-,15+/m0/s1 |
InChI Key |
XJNQZMDASJMLKT-NOYMGPGASA-N |
Isomeric SMILES |
CC(C)CCCC(C)CC1=C([C@H]2CCCC[C@H]2C1=O)O |
Canonical SMILES |
CC(C)CCCC(C)CC1=C(C2CCCCC2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B11848920.png)










